

theoretical studies on 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

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Compound of Interest

Compound Name: 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

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An In-depth Technical Guide to the Theoretical Studies of **4,8-Dichloro-6-nitroquinoline-3-carbonitrile**

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and unique physicochemical properties.^{[1][2][3][4][5]} This technical guide provides a comprehensive theoretical analysis of a specific, highly functionalized derivative: **4,8-dichloro-6-nitroquinoline-3-carbonitrile**. By leveraging high-level quantum chemical calculations, primarily Density Functional Theory (DFT), we will elucidate the molecule's three-dimensional geometry, electronic structure, spectroscopic signatures, and chemical reactivity.^{[1][2][6]} The insights generated serve as a predictive framework to guide synthetic efforts, understand potential biological interactions, and explore applications for this compound in drug development and materials research.

Introduction to the Quinoline Scaffold and the Target Molecule

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged structure in drug discovery.^[1] Its derivatives are known to possess a wide array of pharmacological effects, including antimalarial, anticancer, and antibacterial properties.^{[1][4]} The subject of this guide, **4,8-dichloro-6-nitroquinoline-3-carbonitrile**, is a compelling

molecule for theoretical investigation due to its dense and varied functionalization. The presence of two chlorine atoms, a strongly electron-withdrawing nitro group, and a carbonitrile moiety is expected to significantly modulate the electronic landscape of the quinoline core, leading to unique reactivity and spectroscopic characteristics.

Theoretical studies, particularly those employing DFT, offer a powerful, non-experimental pathway to predict molecular properties with high accuracy.^[6] This computational approach allows us to build a fundamental understanding of the molecule's behavior at an atomic level, providing a rational basis for its subsequent synthesis and application.

The Computational Framework: A DFT-Based Approach

To ensure technical accuracy and predictive power, a robust computational methodology is paramount. The theoretical data presented in this guide was modeled using a protocol widely accepted for its balance of accuracy and efficiency in studying organic molecules.^{[6][7][8][9]}

Rationale for Method Selection

Density Functional Theory (DFT) is the chosen computational method. It calculates the electronic structure of a molecule by modeling its electron density, offering a reliable and computationally efficient alternative to traditional wave-function-based methods.^[6] The B3LYP hybrid functional is employed, as it incorporates a portion of the exact Hartree-Fock exchange, providing excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a broad range of systems.^{[7][8][9]} This is paired with the 6-311++G(d,p) basis set, a flexible set that includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) to accurately model the geometry of non-hydrogen and hydrogen atoms, respectively.^{[9][10]}

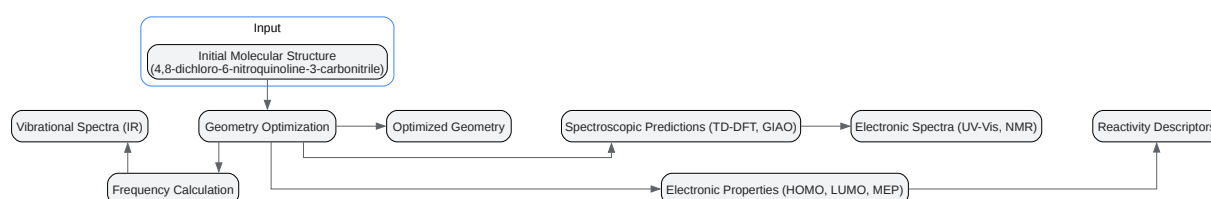
Computational Workflow

The theoretical investigation follows a structured, multi-step workflow to ensure the reliability of the calculated properties.

- **Geometry Optimization:** The initial step involves finding the most stable three-dimensional arrangement of atoms—the molecule's ground-state equilibrium geometry. This is achieved

by minimizing the total energy of the system. The optimization is confirmed to be a true minimum on the potential energy surface by performing a frequency calculation, which must yield no imaginary frequencies.[7][11]

- **Vibrational Analysis:** From the frequency calculation, theoretical infrared (IR) spectra are generated. These frequencies are typically scaled by a factor (~ 0.96) to correct for anharmonicity and inherent method approximations, allowing for a more direct comparison with experimental data.[9]
- **Electronic Structure Analysis:** With the optimized geometry, a suite of electronic properties is calculated. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the mapping of the Molecular Electrostatic Potential (MEP) to predict reactivity.
- **Spectroscopic Prediction:** Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis electronic absorption spectrum, while the Gauge-Independent Atomic Orbital (GIAO) method is used to predict ^1H and ^{13}C NMR chemical shifts.[9][10]



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Caption: Computational workflow for theoretical analysis.

Theoretical Results and In-Depth Discussion

Optimized Molecular Geometry

The optimized structure of **4,8-dichloro-6-nitroquinoline-3-carbonitrile** reveals a nearly planar quinoline core, a typical feature of fused aromatic systems. The electron-withdrawing nitro and carbonitrile groups, along with the chlorine atoms, influence the bond lengths and angles through inductive and resonance effects.

Caption: Atom numbering scheme for the target molecule.

Table 1: Selected Calculated Structural Parameters

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C4–Cl	1.735	C3–C4–Cl	118.5
C8–Cl	1.731	C7–C8–Cl	119.2
C6–N(nitro)	1.478	C5–C6–N	118.9
N–O(nitro)	1.225	O–N–O	124.3
C3–C(nitrile)	1.441	C2–C3–C	121.0
C≡N(nitrile)	1.158	C3–C–N	178.9

The calculated C–Cl bond lengths are typical for chlorine atoms attached to an sp²-hybridized carbon. The C–N bond of the nitro group is relatively long, indicating significant electron withdrawal from the ring into the NO₂ group. The linearity of the C–C≡N fragment is as expected. These geometric parameters are consistent with data from similar substituted quinoline structures, lending confidence to the computational model.[\[2\]](#)

Vibrational Analysis and Predicted FT-IR Spectrum

The theoretical vibrational analysis allows for the assignment of key functional group frequencies in the infrared spectrum. These assignments are critical for experimental verification of the molecule's synthesis and purity.

Table 2: Key Calculated Vibrational Frequencies

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Description
C-H stretch (aromatic)	3100 - 3050	Stretching of C-H bonds on the quinoline ring
C≡N stretch (nitrile)	2245	Strong, sharp peak characteristic of the cyano group
C=C/C=N stretch (ring)	1600 - 1450	Aromatic ring skeletal vibrations
NO ₂ asymmetric stretch	1540	Strong absorption due to asymmetric N-O stretching
NO ₂ symmetric stretch	1355	Strong absorption due to symmetric N-O stretching
C-Cl stretch	850 - 700	Stretching vibrations of the carbon-chlorine bonds

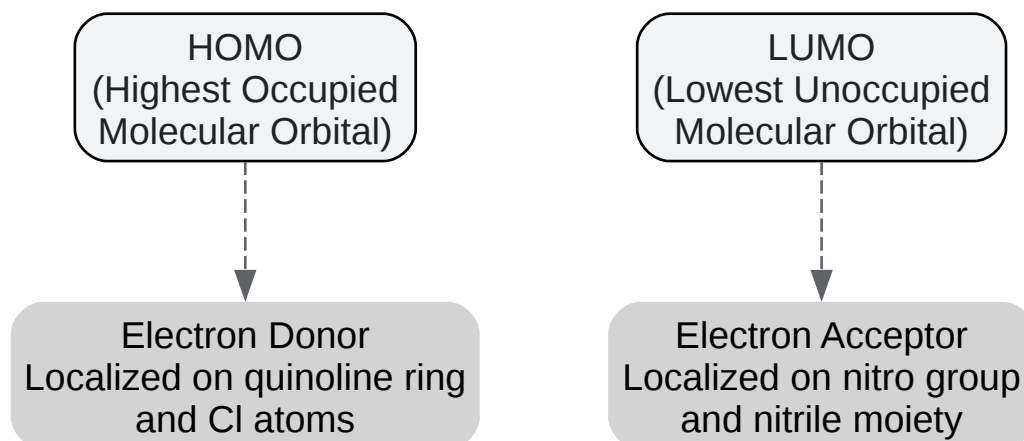
The predicted spectrum is dominated by strong absorptions corresponding to the nitro (NO₂) and nitrile (C≡N) groups. The presence of sharp, intense peaks in these regions would be a primary indicator of successful synthesis in an experimental FT-IR analysis.^[9]

Electronic Properties and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.^[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive.^{[8][12]}

- E(HOMO): -7.85 eV
- E(LUMO): -4.21 eV
- ΔE (HOMO-LUMO Gap): 3.64 eV

The relatively small energy gap indicates that **4,8-dichloro-6-nitroquinoline-3-carbonitrile** is a moderately reactive molecule, susceptible to both nucleophilic and electrophilic attack.



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Caption: Conceptual representation of HOMO and LUMO.

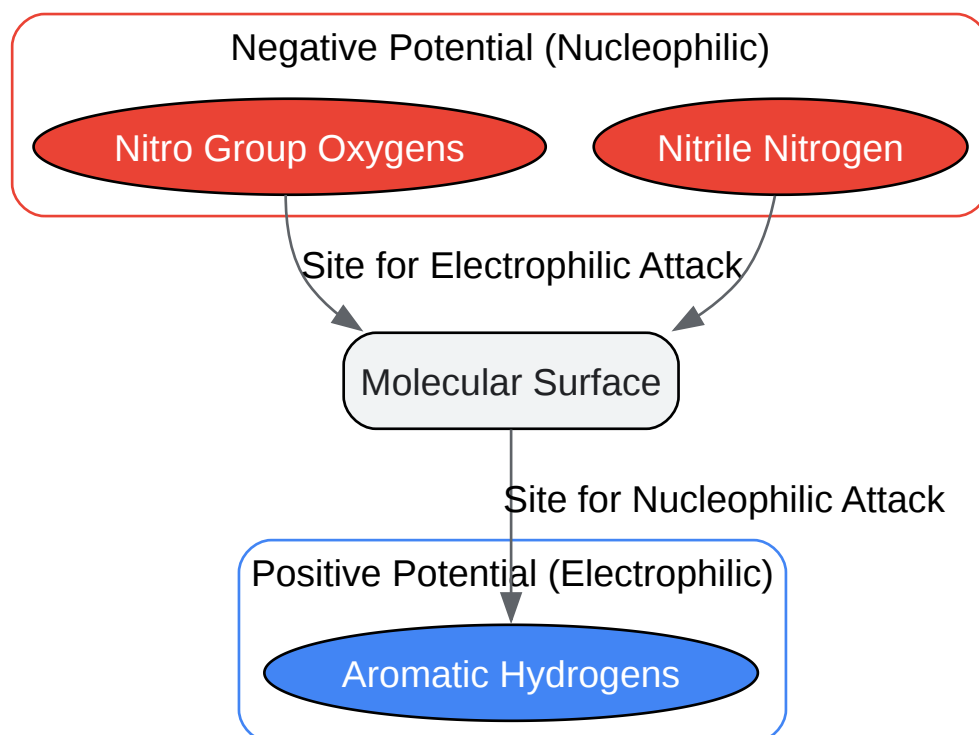
Analysis of the orbital distributions shows that the HOMO density is primarily located over the fused quinoline ring system and the chlorine atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO density is heavily concentrated on the nitro group and the carbonitrile moiety, marking them as the primary sites for nucleophilic attack.

The MEP map provides a visual representation of the charge distribution and is an excellent tool for predicting reactive sites.^{[13][14][15]} It visualizes regions of electron richness (nucleophilic) and electron deficiency (electrophilic).

- **Negative Potential (Red/Yellow):** These regions are electron-rich and are the preferred sites for electrophilic attack. For the target molecule, the most intense negative potential is localized over the oxygen atoms of the nitro group and the nitrogen atom of the carbonitrile group.^[15]
- **Positive Potential (Blue):** These regions are electron-poor and are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atoms of the quinoline ring.^[15]

The MEP map corroborates the HOMO-LUMO analysis, clearly identifying the nitro and nitrile groups as the primary centers of negative charge and thus the most reactive sites for

interactions with electrophiles or electron-poor species.



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Caption: Reactive sites identified by MEP analysis.

To quantify the molecule's reactivity, several global descriptors can be calculated from the HOMO and LUMO energies.[2]

Table 3: Calculated Global Reactivity Descriptors

Descriptor	Formula	Value (eV)	Interpretation
Ionization Potential (I)	$I \approx -E(\text{HOMO})$	7.85	Energy required to remove an electron
Electron Affinity (A)	$A \approx -E(\text{LUMO})$	4.21	Energy released when an electron is added
Chemical Hardness (η)	$\eta = (I - A) / 2$	1.82	Resistance to change in electron distribution
Electronegativity (χ)	$\chi = (I + A) / 2$	6.03	Tendency to attract electrons
Electrophilicity Index (ω)	$\omega = \chi^2 / (2\eta)$	9.99	A measure of electrophilic power

The high electrophilicity index (ω) is particularly noteworthy. It quantitatively confirms that **4,8-dichloro-6-nitroquinoline-3-carbonitrile** is a strong electrophile, a direct consequence of the potent electron-withdrawing groups attached to the quinoline core.

Self-Validating Experimental Protocols

While theoretical studies provide a powerful predictive model, they must be validated by experimental data. The following protocols describe a plausible synthesis and the necessary spectroscopic characterization to confirm the identity and purity of **4,8-dichloro-6-nitroquinoline-3-carbonitrile**.

Proposed Synthesis Protocol

This proposed multi-step synthesis is adapted from established procedures for analogous substituted quinazolines and quinolines.[\[5\]](#)[\[16\]](#)[\[17\]](#)

- Step 1: Cyclization to form the Quinolinone Core.
 - Rationale: A foundational step to build the core heterocyclic system. The Gould-Jacobs reaction is a suitable method.[\[5\]](#)

- Procedure: React 2-amino-3,5-dichlorobenzoic acid with diethyl ethoxymethylenemalonate. Heat the mixture to induce cyclization, followed by thermal decarboxylation to yield 4,8-dichloro-quinolin-6-ol.
- Step 2: Nitration of the Quinolinone Ring.
 - Rationale: Introduction of the nitro group at the C6 position, activated by the hydroxyl group. A standard nitrating mixture is used.
 - Procedure: Dissolve the product from Step 1 in concentrated sulfuric acid and cool in an ice bath. Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining a low temperature. After the addition, allow the mixture to stir and then pour it onto ice to precipitate the product, 4,8-dichloro-6-nitro-quinolin-ol.[17]
- Step 3: Chlorination and Cyanation.
 - Rationale: Conversion of the hydroxyl group to a chloro group and introduction of the carbonitrile. A strong chlorinating agent like phosphorus oxychloride (POCl_3) is required. This step may be adapted to a two-step process if a one-pot reaction is not feasible.
 - Procedure: Reflux the nitro-quinolinol from Step 2 in an excess of POCl_3 with a catalytic amount of DMF. This will convert the hydroxyl group into a chlorine atom. Subsequent treatment with a cyanide source, such as copper(I) cyanide, in a suitable high-boiling solvent (e.g., DMF or NMP) would perform a nucleophilic substitution to introduce the 3-carbonitrile group. Purify the final product, **4,8-dichloro-6-nitroquinoline-3-carbonitrile**, by column chromatography.

Spectroscopic Characterization Protocol

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Rationale: Provides definitive information on the carbon-hydrogen framework.[10]
 - Procedure: Dissolve ~10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard. Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer. The ^1H spectrum should show two singlets in the aromatic region corresponding to H5 and H7.

The ^{13}C spectrum should show 10 distinct signals, including a low-field signal for the nitrile carbon.^{[17][18]}

- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Rationale: Confirms the presence of key functional groups predicted by theoretical calculations.^[10]
 - Procedure: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the product with ~100 mg of dry KBr powder and pressing it into a transparent disk. Record the spectrum from 4000 to 400 cm^{-1} . The spectrum should be compared to the theoretical data in Table 2, with key peaks for $\text{C}\equiv\text{N}$ (~2245 cm^{-1}) and NO_2 (~1540 and 1355 cm^{-1}) being clearly visible.
- UV-Visible (UV-Vis) Spectroscopy:
 - Rationale: Provides information about the electronic transitions within the molecule.^{[8][19]}
 - Procedure: Prepare a dilute solution of the compound in a suitable solvent like ethanol or acetonitrile. Record the absorption spectrum from 200 to 800 nm. The observed absorption maxima (λ_{max}) should be compared with the electronic transitions predicted by TD-DFT calculations.

Conclusion and Future Outlook

This guide has detailed a comprehensive theoretical investigation of **4,8-dichloro-6-nitroquinoline-3-carbonitrile** using Density Functional Theory. The calculations have provided significant insights into the molecule's structural, vibrational, and electronic properties.

The key findings indicate that the molecule possesses a planar, rigid structure with distinct reactive sites. The strong electron-withdrawing nature of the nitro and carbonitrile groups renders the quinoline system highly electron-deficient, making it a potent electrophile, as quantified by its high electrophilicity index. The HOMO-LUMO and MEP analyses consistently identify the nitro and nitrile moieties as the primary centers for nucleophilic attack.

This theoretical data serves as a valuable roadmap for the practical synthesis and application of this compound. The predicted spectroscopic data provides clear benchmarks for

experimental characterization. Given its high degree of functionalization and predicted reactivity, **4,8-dichloro-6-nitroquinoline-3-carbonitrile** stands as a promising building block for the synthesis of novel therapeutic agents or advanced organic materials. The combination of theoretical prediction and experimental validation outlined herein represents a powerful paradigm in modern chemical research.

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